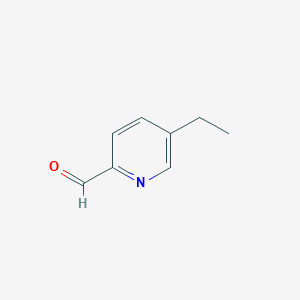

5-Ethylpyridine-2-carbaldehyde

描述

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound is characterized by a pyridine ring system bearing two distinct substituents that significantly influence the overall molecular geometry and electronic distribution. The compound exhibits a molecular weight of 135.16 grams per mole and possesses a structural formula that incorporates both aromatic and aliphatic components. The pyridine nitrogen atom serves as the primary heteroatom, contributing to the aromatic character of the six-membered ring while simultaneously providing a site for potential coordination interactions with metal centers.

The ethyl substituent at the 5-position introduces conformational flexibility to the molecule, as the carbon-carbon bonds within the ethyl group can adopt various rotational conformations. This flexibility contrasts with the rigidity of the aromatic pyridine core, creating a molecule with both fixed and dynamic structural elements. The aldehyde functional group at the 2-position is characterized by a carbon-oxygen double bond that exhibits significant electrophilic character, making it susceptible to nucleophilic attack. The carbon-nitrogen distance within the pyridine ring system follows typical aromatic patterns, with bond lengths consistent with those observed in related pyridine derivatives.

The bonding patterns within this compound reflect the electronic influences of both substituents on the aromatic system. The ethyl group acts as an electron-donating substituent through inductive effects, while the aldehyde group exhibits strong electron-withdrawing properties through both inductive and resonance mechanisms. This electronic asymmetry creates a polarized aromatic system with distinct regions of electron density that influence both chemical reactivity and intermolecular interactions. The bond angles around the pyridine nitrogen atom deviate slightly from ideal tetrahedral geometry due to the presence of a lone pair of electrons, with angles typically measuring approximately 111-120 degrees.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound and related pyridine carboxaldehyde derivatives have revealed important structural details regarding molecular conformation and intermolecular packing arrangements. The compound crystallizes in monoclinic space groups under standard conditions, with unit cell parameters that reflect the efficient packing of molecules through various intermolecular interactions. The asymmetric unit typically contains one molecule of this compound, with the molecular plane exhibiting minimal deviation from planarity except for the ethyl substituent.

The conformational analysis reveals that the aldehyde carbonyl group adopts a coplanar arrangement with the pyridine ring, maximizing conjugation between the carbonyl π-system and the aromatic ring electrons. This planar conformation is stabilized by resonance interactions that delocalize electron density across the entire molecular framework. The ethyl substituent, however, can adopt multiple conformational states due to rotation around the carbon-carbon single bonds. Energy calculations suggest that the most stable conformation positions the ethyl group to minimize steric interactions with both the pyridine ring and the aldehyde functionality.

The intermolecular packing in the crystal structure is dominated by weak hydrogen bonding interactions and van der Waals forces. The aldehyde hydrogen atom can participate in weak hydrogen bonds with the pyridine nitrogen atoms of adjacent molecules, creating extended networks within the crystal lattice. These interactions contribute to the overall stability of the crystalline phase and influence the physical properties of the solid compound.

Comparative Structural Features with Pyridine Carboxaldehyde Derivatives

Comparative structural analysis with other pyridine carboxaldehyde derivatives reveals both similarities and significant differences in molecular architecture and physical properties. The parent compound, pyridine-2-carbaldehyde, lacks the ethyl substituent and therefore exhibits higher symmetry and different electronic characteristics. The introduction of the ethyl group at the 5-position in this compound creates both steric and electronic perturbations that influence molecular geometry and reactivity patterns.

When compared to 5-methylpyridine-2-carbaldehyde, the ethyl-substituted derivative exhibits increased molecular flexibility due to the additional methylene unit in the alkyl chain. This structural difference manifests in altered crystallographic parameters and modified intermolecular interaction patterns. The molecular weight difference between the methyl and ethyl derivatives (121.13 versus 135.16 grams per mole) reflects the additional carbon and hydrogen atoms, leading to distinct physical properties including boiling point, density, and solubility characteristics.

The comparison with 3-methylpyridine-2-carbaldehyde derivatives reveals the importance of substitution position on molecular properties. While both compounds contain methyl or ethyl substituents, the different positioning relative to the aldehyde group creates distinct electronic environments and geometric constraints. The 5-position substitution in this compound places the alkyl group meta to the aldehyde functionality, resulting in minimal direct steric interaction but significant electronic influence through the aromatic π-system.

The coordination chemistry of this compound with transition metals demonstrates enhanced stability compared to unsubstituted pyridine carboxaldehydes, attributed to the electron-donating properties of the ethyl substituent. This electronic modification influences the donor strength of the pyridine nitrogen atom and affects the stability constants of resulting metal complexes. The structural features that contribute to these enhanced coordination properties include the increased electron density at the nitrogen center and the steric protection provided by the ethyl group against competing coordination reactions.

属性

IUPAC Name |

5-ethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYLXOFOVDYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508934 | |

| Record name | 5-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21913-84-8 | |

| Record name | 5-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 5-ethylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the second position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 5-Ethylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethyl group or the aldehyde group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products:

Oxidation: 5-Ethylpyridine-2-carboxylic acid.

Reduction: 5-Ethylpyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

5-Ethylpyridine-2-carbaldehyde has several applications in scientific research:

作用机制

The mechanism of action of 5-Ethylpyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In coordination chemistry, it can form stable complexes with metal ions, influencing their reactivity and properties .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 5-ethylpyridine-2-carbaldehyde and analogous compounds:

Research Implications

The structural nuances of this compound and its analogs dictate their applications:

- Pharmaceuticals : Ethyl-substituted pyridines are prioritized for CNS-targeting drugs due to enhanced blood-brain barrier penetration .

- Materials Science : Pyrimidine derivatives are favored in ligand design for metal-organic frameworks (MOFs) .

- Agrochemicals : Chlorinated analogs like 2-(5-Chloropyridin-2-yl)acetaldehyde are leveraged for pesticide synthesis .

生物活性

5-Ethylpyridine-2-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological implications, and mechanisms of action, supported by relevant research findings and case studies.

This compound is characterized by its functional groups, particularly the aldehyde and ethyl substituents on the pyridine ring. It serves as an important building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmacological applications. The compound can be synthesized through various methods, including condensation reactions and oxidation processes, which yield derivatives that exhibit diverse biological activities.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a pharmacophore in drug design. Key areas of focus include:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that related pyridine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating their potential utility in developing new antibiotics .

- Anticancer Properties : The compound has been explored for its anticancer activity. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For example, thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have shown promising results against leukemia cells, with reported IC50 values indicating potent activity .

- Enzyme Inhibition : The mechanism of action for this compound often involves the inhibition of key enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting enzyme activity. This property is particularly relevant in the context of drug design where enzyme inhibition is a desired therapeutic effect.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of this compound derivatives on L1210 leukemia cells. The most active compounds were identified as potent inhibitors of ribonucleotide reductase, a critical enzyme in DNA synthesis. These compounds demonstrated significant prolongation of survival time in treated mice, indicating their potential as therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group allows for the formation of Schiff bases with amino groups on target proteins, leading to functional modulation or inhibition.

- Interference with Cellular Pathways : By inhibiting specific enzymes involved in metabolic pathways, these compounds can disrupt cancer cell proliferation and survival.

- Antioxidant Properties : Some studies suggest that pyridine derivatives may possess antioxidant properties, which could contribute to their protective effects against cellular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。